molecular formula C23H35NO2S B1669777 Dalcetrapib CAS No. 211513-37-0

Dalcetrapib

Cat. No. B1669777
CAS RN: 211513-37-0
M. Wt: 389.6 g/mol
InChI Key: YZQLWPMZQVHJED-UHFFFAOYSA-N
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Description

Dalcetrapib, also known as JTT-705, is a CETP inhibitor that was being developed by Hoffmann–La Roche . The drug was aimed at raising the blood levels of HDL cholesterol . It is an investigational therapy that would potentially be the first pharmacogenomic precision medicine in cardiovascular disease to reduce cardiovascular risk .


Synthesis Analysis

The synthesis of Dalcetrapib involves two key steps: Reduction and acylation . The precursor disulfide was reduced by Mg/MeOH or by EtSH/DBU/THF. The resulting thiol was acylated by a known procedure or in a one-pot process .


Molecular Structure Analysis

Dalcetrapib belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dalcetrapib include the reduction of the precursor disulfide and the acylation of the resulting thiol . The patented use of phosphorus (III) compounds as reducing agents showed several disadvantages .


Physical And Chemical Properties Analysis

Dalcetrapib has a low oral bioavailability and is limited by extensive first-pass metabolism . The timing and size of a meal also influence the concentration and pharmacokinetics .

Scientific Research Applications

Cardiovascular Disease Treatment

Dalcetrapib has been studied for its potential in treating cardiovascular diseases . In a study named “dal-GenE”, dalcetrapib was administered to patients who had suffered an acute coronary syndrome within 1–3 months and had the AA genotype at variant rs1967309 in the ADCY9 gene . The study aimed to test the pharmacogenetic hypothesis that the effect of dalcetrapib on cardiovascular events was influenced by an adenylate cyclase type 9 (ADCY9) gene polymorphism .

Myocardial Infarction Prevention

Dalcetrapib has been evaluated for its potential to reduce the occurrence of fatal and non-fatal myocardial infarction (MI) . In the “Dal-GenE-2” trial, a phase III, double-blind, randomized placebo-controlled study, dalcetrapib was given to approximately 2,000 patients with a documented recent acute coronary syndrome (ACS) and the AA genotype at variant rs1967309 in the ADCY9 gene .

Pharmacogenetics-guided Therapy

The use of dalcetrapib has been explored in pharmacogenetics-guided therapy . The “dal-GenE” trial was conducted to test the pharmacogenetic hypothesis that the effect of dalcetrapib on cardiovascular events was influenced by an ADCY9 gene polymorphism .

Precision Medicine

Dalcetrapib is being investigated in the field of precision medicine . The “Dal-GenE-2” trial aims to confirm the results of the “dal-GenE” trial, which showed a potential benefit of dalcetrapib in a genetically defined patient population .

LDL Cholesterol Levels

Dalcetrapib has been found to have a minimal effect on LDL cholesterol levels . This finding is significant as it suggests that the potential benefits of dalcetrapib in cardiovascular disease treatment and prevention may not be due to its effects on LDL cholesterol.

Genetic Research

The use of dalcetrapib in genetic research is noteworthy. The “dal-GenE” and “Dal-GenE-2” trials have contributed to our understanding of the role of the ADCY9 gene in cardiovascular events .

Mechanism of Action

Target of Action

Dalcetrapib is a selective inhibitor of the Cholesterol Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesterol transport process, where it facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in exchange for triglycerides .

Mode of Action

Dalcetrapib interacts with CETP, inhibiting its activity . This inhibition disrupts the normal transfer of cholesterol esters from HDL to LDL and VLDL, thereby modulating the reverse cholesterol transport process . The result is an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by dalcetrapib is the reverse cholesterol transport pathway . By inhibiting CETP, dalcetrapib increases the concentration of HDL cholesterol, which is known to have a protective effect against atherosclerosis by promoting the efflux of cholesterol from peripheral tissues and delivering it to the liver for excretion .

Pharmacokinetics

The oral bioavailability of dalcetrapib is low due to extensive first-pass metabolism . It has been noted that the timing and size of a meal can influence the concentration of dalcetrapib .

Result of Action

The primary molecular effect of dalcetrapib’s action is the significant inhibition of CETP activity, leading to increased levels of HDL cholesterol . On a cellular level, this results in an enhanced efflux of cholesterol from peripheral tissues, potentially reducing the risk of atherosclerotic plaque formation .

Action Environment

The action of dalcetrapib can be influenced by genetic factors. Specifically, it has been found that dalcetrapib reduces cardiovascular events in patients with the AA genotype at rs7309 of the adenylate cyclase type 9 (ADCY9) gene . This suggests that the efficacy of dalcetrapib may be influenced by the patient’s genetic makeup

Safety and Hazards

Dalcetrapib was well tolerated but demonstrated no efficacy in the overall patient population . Diarrhoea was the only adverse event of interest that was more frequently observed with Dalcetrapib compared with placebo .

Future Directions

The dal-GenE-2 (Dal-302), a phase III, double-blind, randomized placebo-controlled study, will evaluate the potential of Dalcetrapib to reduce the occurrence of fatal and non-fatal myocardial infarction (MI) in approximately 2,000 patients with a documented recent acute coronary syndrome (ACS) and the AA genotype at variant rs1967309 in the ADCY9 gene .

properties

IUPAC Name

S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQLWPMZQVHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943475
Record name Dalcetrapib
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Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dalcetrapib

CAS RN

211513-37-0
Record name Dalcetrapib
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Record name Dalcetrapib [USAN:INN]
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Record name Dalcetrapib
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Record name Dalcetrapib
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Record name Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester
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Record name DALCETRAPIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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